Ethyl 5-bromo-7-methyl-1,6-naphthyridine-8-carboxylate
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Overview
Description
Ethyl 5-bromo-7-methyl-1,6-naphthyridine-8-carboxylate is a compound belonging to the class of naphthyridines, which are nitrogen-containing heterocyclic compounds.
Preparation Methods
The synthesis of Ethyl 5-bromo-7-methyl-1,6-naphthyridine-8-carboxylate typically involves the bromination of 7-methyl-1,6-naphthyridine-8-carboxylate followed by esterification. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent such as acetic acid or dichloromethane . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Ethyl 5-bromo-7-methyl-1,6-naphthyridine-8-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding naphthyridine oxides or reduction to form naphthyridine derivatives.
Coupling Reactions: It can participate in coupling reactions with arylboronic acids to form mono- or diarylated products.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 5-bromo-7-methyl-1,6-naphthyridine-8-carboxylate has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential anticancer, anti-HIV, antimicrobial, analgesic, anti-inflammatory, and antioxidant activities.
Biological Studies: The compound is used in biological assays to study its effects on various cell lines and biological pathways.
Industrial Applications: It is used in the synthesis of other naphthyridine derivatives that have applications in diagnostics, agriculture, and photophysical studies.
Mechanism of Action
The mechanism of action of Ethyl 5-bromo-7-methyl-1,6-naphthyridine-8-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit certain enzymes and proteins involved in cell proliferation and survival . The compound may also interact with DNA or RNA, leading to the disruption of essential cellular processes .
Comparison with Similar Compounds
Ethyl 5-bromo-7-methyl-1,6-naphthyridine-8-carboxylate can be compared with other similar compounds such as:
1,5-Naphthyridines: These compounds also exhibit a wide range of biological activities and have similar synthetic routes.
1,8-Naphthyridines: These are structurally similar but differ in the position of nitrogen atoms in the ring system.
Functionalized Naphthyridines: These include various derivatives with different substituents that enhance their biological activity and specificity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C12H11BrN2O2 |
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Molecular Weight |
295.13 g/mol |
IUPAC Name |
ethyl 5-bromo-7-methyl-1,6-naphthyridine-8-carboxylate |
InChI |
InChI=1S/C12H11BrN2O2/c1-3-17-12(16)9-7(2)15-11(13)8-5-4-6-14-10(8)9/h4-6H,3H2,1-2H3 |
InChI Key |
JCRPKGOINNCRHX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C2=C1N=CC=C2)Br)C |
Origin of Product |
United States |
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